molecular formula C17H26N2O2 B7920249 [(1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid

[(1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid

Cat. No.: B7920249
M. Wt: 290.4 g/mol
InChI Key: VBWKGKUMBBMLRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid is a complex organic compound featuring a pyrrolidine ring, a benzyl group, and an isopropyl-amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common method involves the cyclization of an appropriate precursor, followed by the introduction of the benzyl group through a nucleophilic substitution reaction. The isopropyl-amino group is then added via reductive amination.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

[(1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the pyrrolidine ring.

    Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

[(1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used to study enzyme interactions and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for [(1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and may have similar biological activities.

    Benzyl-substituted amines: These compounds feature a benzyl group attached to an amine, similar to [(1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid.

    Isopropyl-amino acids: These compounds contain an isopropyl-amino group attached to an amino acid backbone.

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[(1-benzylpyrrolidin-2-yl)methyl-propan-2-ylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-14(2)19(13-17(20)21)12-16-9-6-10-18(16)11-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBWKGKUMBBMLRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCN1CC2=CC=CC=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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